molecular formula C11H8O6S B1313094 6-Hydroxy-5-sulfo-2-naphthoic acid CAS No. 137644-29-2

6-Hydroxy-5-sulfo-2-naphthoic acid

Cat. No.: B1313094
CAS No.: 137644-29-2
M. Wt: 268.24 g/mol
InChI Key: LEVVRXZZVPTGGR-UHFFFAOYSA-N
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Description

6-Hydroxy-5-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O6S. It is a derivative of naphthalene, featuring both hydroxyl and sulfonic acid functional groups. This compound is known for its diverse applications in scientific research, particularly in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy-5-sulfo-2-naphthoic acid typically involves the sulfonation of 6-Hydroxy-2-naphthoic acid. The process can be carried out using sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the production process. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-sulfo-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group acts as a directing group

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are often employed in substitution reactions

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of sulfonates or sulfinates.

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

6-Hydroxy-5-sulfo-2-naphthoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of dyes and pigments, particularly azo dyes.

    Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-sulfo-2-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonic acid groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

  • 6-Hydroxy-2-naphthoic acid
  • 3-Hydroxy-2-naphthoic acid
  • 5-Hydroxy-2-naphthoic acid
  • 2-Hydroxy-1-naphthoic acid

Comparison: 6-Hydroxy-5-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. Compared to other hydroxynaphthoic acids, the sulfonic acid group enhances its water solubility and allows for specific interactions in biochemical applications .

Properties

IUPAC Name

6-hydroxy-5-sulfonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O6S/c12-9-4-2-6-5-7(11(13)14)1-3-8(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVVRXZZVPTGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Sulfo-6-carboxy-2-aminonaphthalene, which is used as the starting compound, was hitherto unknown. However, it can be prepared according to the invention by sulfonating 2-naphthol-6-carboxylic acid in a sulfuric acid/sulfur trioxide mixture (oleum) which has a sulfur trioxide content of from 0 to 65% by weight, at a temperature of between -5° C. and +40° C., preferably at 0° to 10° C., to first give 1-sulfo-6-carboxy-2-naphthol, then isolating this compound and subsequently reacting it with ammonium hydrogen sulfite in an aqueous, alkaline medium in an autoclave at a temperature of between 100° and 200° C., preferably between 140° and 160° C.
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